molecular formula C18H15Cl2NO B1359589 (2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-67-5

(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1359589
M. Wt: 332.2 g/mol
InChI Key: ZFJYXOIBQKPAFO-UHFFFAOYSA-N
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Description

“(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a synthetic compound. It contains a pyrazole moiety, which is a five-membered heterocycle . Pyrazole derivatives are known to possess a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular formula of the compound is C18H15Cl2NO . The InChI code is InChI=1S/C18H15Cl2NO/c19-15-6-7-17 (20)16 (11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 . The compound has a molecular weight of 332.2 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.2 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has four rotatable bonds .

Scientific Research Applications

Synthesis and Structural Analysis

  • A variety of N-phenylpyrazolyl aryl methanones derivatives, including those with the arylthio/sulfinyl/sulfonyl group, have been synthesized and characterized, highlighting their potential in herbicidal and insecticidal activities (Wang et al., 2015).

Biological Evaluation

  • Novel pyrazoline derivatives were synthesized, and some exhibited potent antibacterial activity. This demonstrates their potential as molecular templates for antiinflammatory activity (Ravula et al., 2016).
  • Microwave-assisted synthesis of biologically active pyrazole derivatives, including those with pyrrol-1-yl methanone, has been investigated for probable activities using PASS, indicating their biological relevance (Swarnkar et al., 2014).

Molecular Structure and Docking Studies

  • Investigations into the molecular structure, spectroscopic, and quantum chemical properties of pyrrol-1-yl methanone derivatives have been conducted. This includes antimicrobial activity and molecular docking simulation, providing insights into their potential medical applications (Sivakumar et al., 2021).

Synthesis Techniques

  • One-pot synthesis methods for pyrrol-1-yl methanone derivatives have been developed, showing economical and efficient production techniques (Kaur & Kumar, 2018).

Application in Drug Development

  • Research into solution formulation for poorly water-soluble compounds, including those related to pyrrolidin-1-yl)methanone, has been conducted. This is vital for the development of drug formulations for early toxicology and clinical studies (Burton et al., 2012).

Anticancer and Antimicrobial Agents

  • Novel compounds incorporating pyridyl-pyrazolines, including pyrrol-1-yl methanone derivatives, were synthesized and showed promising results as anticancer and antimicrobial agents (Katariya et al., 2021).
  • The antimicrobial and antifungal activities of certain pyrazole derivatives have been evaluated, underlining the significance of these compounds in combating various pathogenic strains (Swarnkar et al., 2014).

Crystallographic Analysis

  • The crystal structure and conformational analyses of compounds including pyrrolidin-1-yl)methanone have been studied, contributing to our understanding of their molecular configuration (Huang et al., 2021).

Other Applications

  • Research on derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole has explored their influence on antimycobacterial activity, providing insights into potential therapeutic uses (Biava et al., 2008).

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-15-7-8-17(20)16(11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJYXOIBQKPAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643051
Record name (2,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-67-5
Record name (2,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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